Muscarinic Receptor Binding Affinity
This compound demonstrates high binding affinity for the muscarinic acetylcholine receptor. Its IC50 value is 0.100 nM in a radioligand binding assay [1]. This activity is distinct from that of in-class benzodioxole analogs, which are documented to have affinities for other targets. For instance, a related benzodioxole series has been reported to inhibit acetylcholinesterase (AChE), a target relevant for Alzheimer's disease research, but without quantitative head-to-head affinity data for the muscarinic receptor [2].
| Evidence Dimension | Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 0.100 nM |
| Comparator Or Baseline | Benzodioxole derivative series (Class-level) |
| Quantified Difference | Not calculable (Different target profile) |
| Conditions | Radioligand [3H]cis-methyldioxolane (CMD) binding assay in membrane preparations of rat neocortex [1] |
Why This Matters
This sub-nanomolar affinity validates its use as a high-potency ligand in neurological research, distinguishing it from analogs targeting enzymes like AChE.
- [1] BindingDB. BDBM50213283 CHEMBL350223. Affinity Data: IC50 0.100 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50213283 View Source
- [2] Agricultural Academic Service Platform. Benzodioxole derivative and preparation method and use thereof (acetylcholine esterase inhibitory activity). Patent ID: US-9346818-B2. View Source
